molecular formula C8H9NO4S B1295684 3-Methylsulfamoyl-benzoic acid CAS No. 35623-11-1

3-Methylsulfamoyl-benzoic acid

Cat. No. B1295684
CAS RN: 35623-11-1
M. Wt: 215.23 g/mol
InChI Key: UTZKLODUDPSLBT-UHFFFAOYSA-N
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Description

3-Methylsulfamoyl-benzoic acid is a compound that can be considered a derivative of benzoic acid, where a methylsulfamoyl functional group is attached to the benzene ring. This compound is structurally related to various benzoic acid derivatives that are significant in drug molecules and natural products . The presence of the sulfamoyl group could imply potential biological activities, as seen in similar compounds with sulfamoyl modifications .

Synthesis Analysis

The synthesis of compounds related to this compound often involves the functionalization of benzoic acid derivatives. For instance, a radical relay strategy has been developed for the generation of 3-(methylsulfonyl)benzo[b]thiophenes, which shares a similar sulfamoyl-related moiety . Additionally, Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives have been reported, which could potentially be applied to the synthesis of this compound by targeting the meta position of the benzene ring . Another relevant synthesis involves the use of sulfamic acid as a catalyst for the synthesis of benzimidazole derivatives, which could be adapted for the synthesis of sulfamoyl-containing benzoic acids .

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring with a carboxylic acid group and a methylsulfamoyl group. The position of these groups on the benzene ring can significantly affect the compound's reactivity and properties. The meta-C–H functionalization studies suggest that the introduction of functional groups at the meta position of benzoic acid derivatives is synthetically challenging but possible, which is relevant for the structural analysis of this compound .

Chemical Reactions Analysis

The chemical reactions involving benzoic acid derivatives are diverse. For example, the synthesis of 3-(methylsulfonyl)benzo[b]thiophenes involves a photoinduced sulfonylation under mild conditions . Benzoic acid derivatives have also been used in the synthesis of various heterocyclic compounds, such as benzimidazoles, through condensation reactions . These reactions highlight the reactivity of the benzoic acid core and its derivatives, which would be pertinent to the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. Benzoic acid derivatives are known for their solid-state properties and their ability to participate in hydrogen bonding due to the carboxylic acid group . The introduction of a sulfamoyl group is likely to increase the polarity and potentially the solubility in water due to the presence of sulfur and nitrogen atoms capable of forming additional hydrogen bonds . The synthesis of similar compounds, such as 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, has shown that the introduction of sulfamoyl groups can affect the biological activity of the molecules .

Scientific Research Applications

Stress Tolerance Induction in Plants

Research by Senaratna et al. (2004) explored the role of benzoic acid and its derivatives, including sulfosalicylic acid and methyl salicylic acid, in inducing multiple stress tolerance in bean and tomato plants. Benzoic acid was effective in imparting tolerance to heat, drought, and chilling stress, suggesting a possible application for 3-Methylsulfamoyl-benzoic acid in agriculture.

Catalysis and Organic Synthesis

Giri et al. (2007) Giri et al. (2007) demonstrated the use of benzoic acids in Pd-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids. This finding suggests that this compound could potentially be used in similar catalytic processes in organic chemistry.

Biosynthesis of Benzimidazole Derivatives

Khazaei et al. (2011) Khazaei et al. (2011) researched the use of sulfonic acid functionalized imidazolium salts/FeCl3 for the efficient synthesis of benzimidazole derivatives. This suggests potential applications for this compound in the synthesis of similar compounds.

Extraction and Recovery Processes

Muthuraman et al. (2009) Muthuraman et al. (2009) studied the extraction and recovery of methylene blue from industrial wastewater using benzoic acid as an extractant. This indicates a potential application for this compound in wastewater treatment and purification processes.

Green Chemistry Education

Verdía et al. (2017) Verdía et al. (2017) implemented a project for undergraduate organic chemistry classes that included the synthesis of 3-(methoxycarbonyl)coumarin in an ionic liquid, highlighting the educational applications of benzoic acid derivatives in teaching green chemistry concepts.

Chemical Sensitization and Occupational Health

Suojalehto et al. (2015) Suojalehto et al. (2015) reported on occupational respiratory diseases and urticaria related to a benzoic acid derivative, demonstrating the importance of studying the health impacts of such chemicals in industrial settings.

Safety and Hazards

3-Methylsulfamoyl-benzoic acid may cause skin irritation, serious eye damage, and damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

properties

IUPAC Name

3-(methylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-9-14(12,13)7-4-2-3-6(5-7)8(10)11/h2-5,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZKLODUDPSLBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291307
Record name 3-methylsulfamoyl-benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35623-11-1
Record name 35623-11-1
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Record name 3-methylsulfamoyl-benzoic acid
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Record name 3-(methylsulfamoyl)benzoic acid
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Synthesis routes and methods

Procedure details

The title compound was prepared according to the procedure of Example 50A using 3-(chlorosulfonyl)benzoic acid (Aldrich) and methylamine (Aldrich). 1H NMR (300 MHz, CD3OD) δ 2.54 (s, 3 H), 7.70 (t, J=7.8 Hz, 1 H), 8.02-8.07 (m, 1 H), 8.23-8.28 (m, 1 H), 8.45 (t, J=1.9 Hz, 1 H) ppm; MS (DCI/NH3) m/z 233 (M+NH4)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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